
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with an amino group at the 4-position, a cyclopropylmethyl group at the nitrogen atom, and a fluorine atom at the 3-position. The unique structural elements of this compound contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoic acid.
Amidation Reaction: 3-fluorobenzoic acid is converted to 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination: The 3-fluorobenzoyl chloride is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine (TEA) to form 3-fluoro-N-(cyclopropylmethyl)benzamide.
Nitration and Reduction: The benzamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position. The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride (SnCl₂).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: 4-nitro-N-(cyclopropylmethyl)-3-fluorobenzamide.
Reduction: this compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-methyl-3-fluorobenzamide: Lacks the cyclopropylmethyl group, which may affect its binding affinity and specificity.
4-amino-N-(cyclopropylmethyl)-3-chlorobenzamide: Substitutes fluorine with chlorine, potentially altering its reactivity and biological activity.
4-amino-N-(cyclopropylmethyl)-3-methylbenzamide: Substitutes fluorine with a methyl group, impacting its electronic properties and interactions.
Uniqueness
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which together influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents can enhance its stability, binding affinity, and specificity in various contexts.
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) |
InChI Key |
BGDQSMCLJWTONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




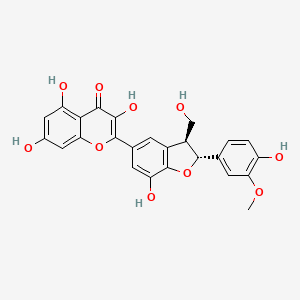

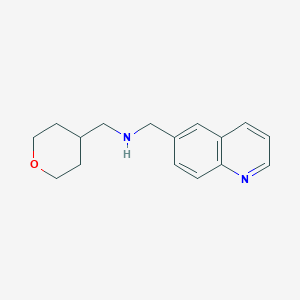
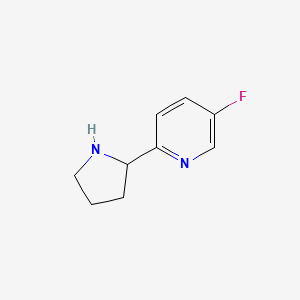
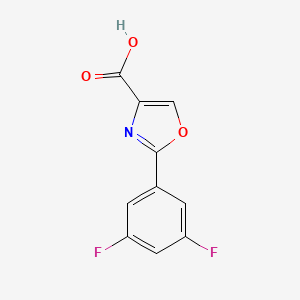
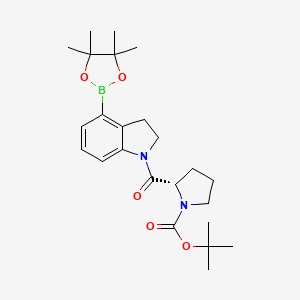
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
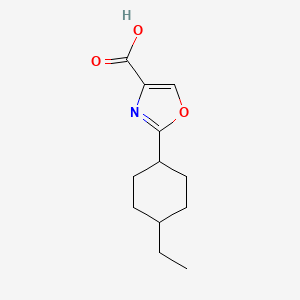

![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)

